2-(4-Bromophenyl)propanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)propanoic acid typically involves the bromination of 2-methyl-2-phenylpropanoic acid. This reaction is carried out in an aqueous medium, where bromine is used as the brominating agent. The reaction conditions are carefully controlled to ensure selective bromination at the para position of the phenyl ring, yielding the desired product with high purity .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is typically followed by purification steps such as recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromophenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or the carboxylic acid group.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted phenylpropanoic acids.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Bromophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)propanoic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
- 2-(4-Bromomethyl)phenylpropionic acid
- 3-(4-Bromophenyl)propionic acid
- 2-(4-Chlorophenyl)propanoic acid
Comparison: 2-(4-Bromophenyl)propanoic acid is unique due to the presence of the bromine atom at the para position, which significantly influences its chemical reactivity and biological activity. Compared to its analogs, such as 2-(4-Chlorophenyl)propanoic acid, the bromine atom imparts different electronic and steric effects, leading to distinct chemical and biological properties .
Biological Activity
2-(4-Bromophenyl)propanoic acid, also known by its chemical identifier 53086-53-6, is an aromatic carboxylic acid that has garnered attention for its potential biological activities. This compound is primarily studied for its anti-inflammatory and antimicrobial properties, which are critical in the development of therapeutic agents. This article delves into the biological activities of this compound, supported by research findings, case studies, and comparative analyses.
Chemical Structure and Properties
This compound features a bromine atom at the para position of a phenyl ring attached to a propanoic acid moiety. This structural characteristic significantly influences its reactivity and biological interactions.
Anti-Inflammatory Properties
Research has demonstrated that this compound exhibits anti-inflammatory effects. In vitro studies showed that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation markers in various cell lines. For instance:
- Study Findings : A study published in the Journal of Medicinal Chemistry highlighted that derivatives of this compound significantly reduced TNF-alpha and IL-6 levels in macrophages exposed to lipopolysaccharides (LPS) .
Antimicrobial Activity
The antimicrobial effects of this compound have also been explored. It has shown activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent.
- Case Study : A recent investigation evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating significant antibacterial potential .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By blocking these enzymes, it reduces the synthesis of prostaglandins, leading to decreased inflammation .
- Receptor Interaction : The presence of the bromine atom enhances binding affinity to certain receptors involved in inflammatory pathways, thereby modulating their activity.
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Anti-Inflammatory Activity | Antimicrobial Activity | Notes |
---|---|---|---|
This compound | High | Moderate | Effective against S. aureus |
2-(4-Chlorophenyl)propanoic acid | Moderate | Low | Less effective due to weaker receptor binding |
3-(4-Bromophenyl)propionic acid | Low | Moderate | Different position of bromine affects activity |
Research Applications
Due to its promising biological activities, this compound is being investigated for various applications:
- Pharmaceutical Development : As a potential lead compound for new anti-inflammatory drugs.
- Antimicrobial Formulations : Development of new antibiotics targeting resistant bacterial strains.
Properties
IUPAC Name |
2-(4-bromophenyl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDBEACWLCHWRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53086-53-6 | |
Record name | 2-(4-bromophenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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